molecular formula C8H9NO2 B6266086 2-[1-(hydroxyimino)ethyl]phenol CAS No. 54582-29-5

2-[1-(hydroxyimino)ethyl]phenol

Cat. No.: B6266086
CAS No.: 54582-29-5
M. Wt: 151.2
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Description

2-[1-(hydroxyimino)ethyl]phenol is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . Its structure features a phenolic ring and an oxime functional group, which contributes to its properties as a ligand in coordination chemistry . This compound is offered as a high-purity solid for research and development purposes. Researchers can purchase it in quantities ranging from 100mg to bulk commercial amounts, with availability typically in stock . Oximes, as a class of compounds, are of significant interest in pharmaceutical and medicinal chemistry research. They are known to be investigated for a wide spectrum of biological activities, including as potential kinase inhibitors with anticancer and anti-inflammatory properties . The oxime functional group can lead to different modes of interaction with biological targets compared to their carbonyl precursors, influencing the compound's activity . Furthermore, organic molecules containing oxime groups can serve as versatile ligands for synthesizing transition metal complexes. Such complexes are often explored to enhance stability, solubility, and bioavailability, and can be candidates for therapeutic applications in areas like cancer and antimicrobial agents . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

54582-29-5

Molecular Formula

C8H9NO2

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Phenolic Oximes

The hydroxyiminoethylphenol scaffold is structurally versatile. Modifications to the phenol ring or the oxime side chain significantly alter chemical behavior and applications:

Compound Substituents/Modifications Functional Groups Key Properties/Applications Reference
2-[1-(Hydroxyimino)ethyl]phenol Ethyl hydroxyimino at C2 Phenol, oxime Nickel/iron complexation; metallurgy
4-Chloro-2-((E)-{3-[1-(hydroxyimino)ethyl]phenyl}iminomethyl)phenol Chloro at C4, Schiff base linkage Phenol, oxime, imine Enhanced chelation; crystal engineering
2-(5-Hydroxy-2-[1-(hydroxyimino)ethyl]phenolato) Hydroxyl at C5 Phenolato, oxime Square-planar Ni(II) complexes
2-[(E)-{1-[4-(4-bromophenyl)thiazol-2-yl]-1H-pyrazol-4-yl}(hydroxyimino)methyl]phenol Bromophenyl-thiazole substituent Phenol, oxime, thiazole Antimicrobial potential

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in ) increase ligand acidity, improving metal ion binding.
  • Bulky substituents (e.g., bromophenyl-thiazole in ) may hinder coordination but enhance biological activity.

Oxime Formation

The hydroxyimino group is typically introduced via condensation of ketones with hydroxylamine hydrochloride (NH$_2$OH·HCl):

  • Example: Reaction of 2-hydroxyacetophenone with NH$_2$OH·HCl in ethanol yields 2-[1-(hydroxyimino)ethyl]phenol .
  • Schiff Base Derivatives : Compounds like the 4-chloro analog () are synthesized by further condensation with aldehydes (e.g., 5-chlorosalicylaldehyde).

Nickel Complexes

  • Structure : The title compound forms bis-ligand complexes with Ni(II), adopting a square-planar geometry stabilized by intramolecular O-H⋯N hydrogen bonds .
  • Comparison : Analogous ligands with methyl or chloro substituents (e.g., ) exhibit similar coordination modes but altered bond lengths (Ni–O: 1.84–1.89 Å; Ni–N: 1.88–1.92 Å) due to electronic effects .

Iron Complexes

Iron(III) Schiff base complexes derived from hydroxyiminoethylphenol ligands show high-spin states and magnetic coupling mediated by hydrogen bonds .

Physicochemical Properties

Hydrogen Bonding and Crystal Packing

  • Target Compound : Intramolecular O-H⋯N hydrogen bonds stabilize the ligand structure, while intermolecular bonds facilitate dimerization (e.g., R$_2$$^2$(6) motifs in ).
  • Comparative Stability : The 4-chloro derivative () exhibits stronger π-π interactions (centroid distance: 3.809 Å) than the parent compound, enhancing crystalline stability.

Solubility and Reactivity

  • Hydroxyiminoethylphenol derivatives are sparingly soluble in water but soluble in polar aprotic solvents (DMF, DMSO).
  • The oxime moiety undergoes hydrolysis under acidic conditions, reverting to the parent ketone .

Biological Activity

2-[1-(hydroxyimino)ethyl]phenol is an organic compound that belongs to the class of oximes, characterized by a hydroxyimino group attached to an ethyl chain, which in turn is bonded to a phenolic structure. Its molecular formula is C9H11N1O1C_9H_{11}N_1O_1. This compound has garnered attention due to its diverse biological activities, including antioxidant properties, potential anticancer effects, and interactions with metal ions.

The synthesis of 2-[1-(hydroxyimino)ethyl]phenol typically follows a reaction involving hydroxylamine with appropriate aldehydes or ketones. The presence of both hydroxyl and imino functional groups contributes to its reactivity and biological activity.

Antioxidant Properties

Research indicates that 2-[1-(hydroxyimino)ethyl]phenol exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been quantitatively assessed using various assays, demonstrating its potential as a protective agent in biological systems.

Anticancer Activity

Studies have shown that 2-[1-(hydroxyimino)ethyl]phenol can inhibit the proliferation of cancer cells. For instance, in vitro tests revealed that this compound significantly reduced cell viability in several cancer cell lines at concentrations greater than 100 µg/mL. The mechanism behind this activity may involve the induction of apoptosis and cell cycle arrest .

Interaction with Metal Ions

The compound has been found to form stable complexes with various metal ions, enhancing its utility in coordination chemistry. These interactions can lead to changes in electronic properties and reactivity, making it a subject of interest for developing new materials and catalysts.

Comparative Analysis with Similar Compounds

Compound Name Structure Characteristics Unique Features
3-[1-Hydroxy-2-(methylamino)ethyl]phenolContains a methylamino group instead of hydroxyiminoExhibits different biological activity profiles
4-EthylphenolEthyl group at position 4 on the phenolic ringPrimarily known for its role as a fungal metabolite
4-Aminoacetophenone oximeContains an amino group instead of hydroxyiminoKnown for its coordination properties with metals

The uniqueness of 2-[1-(hydroxyimino)ethyl]phenol lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological properties not found in other similar compounds.

Case Studies and Research Findings

Several studies have documented the biological activities of 2-[1-(hydroxyimino)ethyl]phenol:

  • Antioxidant Study : A recent study evaluated the antioxidant capacity using DPPH radical scavenging assays, revealing that the compound exhibited a dose-dependent response, effectively reducing oxidative stress markers in treated cells .
  • Anticancer Research : In another investigation, researchers treated human breast cancer cells with varying concentrations of 2-[1-(hydroxyimino)ethyl]phenol. The results indicated a significant reduction in cell proliferation rates compared to control groups, suggesting potential applications in cancer therapeutics .
  • Metal Ion Interaction : Interaction studies showed that this compound could form stable complexes with transition metals like copper(II) and iron(III), which could be beneficial for applications in catalysis and materials science.

Q & A

Q. What are the common synthetic routes for 2-[1-(hydroxyimino)ethyl]phenol?

The compound is typically synthesized via condensation reactions. For example, reacting 3-aminoacetophenone oxime with an aldehyde (e.g., 5-chlorobenzaldehyde) in ethanol under reflux conditions yields the target compound. Slow evaporation of the solvent facilitates crystallization, producing single crystals suitable for X-ray diffraction studies .

Q. Which spectroscopic and analytical techniques are critical for characterizing 2-[1-(hydroxyimino)ethyl]phenol?

  • NMR spectroscopy identifies proton environments, particularly the phenolic -OH (δ ~10–12 ppm) and oxime -NOH (δ ~8–9 ppm).
  • IR spectroscopy confirms functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C=N stretch at ~1600 cm⁻¹).
  • X-ray crystallography resolves molecular geometry, hydrogen bonding, and π-π interactions. Refinement software like SHELXL (part of the SHELX suite) is widely used .

Q. How does the hydroxyimino group influence the compound’s chemical behavior?

The hydroxyimino (-C=N-OH) group acts as a bidentate ligand, enabling coordination with transition metals (e.g., Ni²⁺, Pd²⁺) to form stable complexes. It also participates in intramolecular hydrogen bonds (e.g., O-H⋯N), stabilizing crystal structures .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 2-[1-(hydroxyimino)ethyl]phenol derivatives?

X-ray diffraction reveals:

  • Coordination geometry : Square-planar for Ni(II) complexes (e.g., bond angles ~88–92°) .
  • Hydrogen bonding : Intermolecular O-H⋯N interactions form R₂²(6) and S(6) ring motifs, stabilizing crystal packing .
  • π-π interactions : Weak stacking between aromatic rings (centroid distances ~3.8 Å) contributes to lattice stability . Software like SHELXL refines data by modeling hydrogen atoms in riding positions and optimizing displacement parameters .

Q. What strategies enhance the yield and purity of transition metal complexes derived from 2-[1-(hydroxyimino)ethyl]phenol?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to dissolve metal salts (e.g., Ni(ClO₄)₂·6H₂O) and ligands.
  • Stoichiometric control : A 1:1 molar ratio of ligand to metal ensures balanced coordination.
  • Thermal conditions : Hydrothermal synthesis (e.g., 393 K for 48 hours in a Teflon-lined autoclave) promotes crystallization .

Q. How do substituents on the phenol ring modulate the compound’s coordination chemistry?

Electron-withdrawing groups (e.g., -Cl at the 4-position) enhance ligand acidity, improving metal-binding affinity. Steric hindrance from bulky substituents (e.g., -OCH₃) may reduce coordination efficiency. Comparative studies of derivatives (e.g., 4-chloro vs. 3-ethoxy analogs) reveal differences in complex stability and catalytic activity .

Q. What computational methods complement experimental data for analyzing hydrogen bonding networks?

  • Density Functional Theory (DFT) : Calculates hydrogen bond energies and optimizes molecular geometries.
  • Molecular dynamics simulations : Model solvent effects on crystal packing.
  • Hirshfeld surface analysis : Quantifies intermolecular interaction contributions (e.g., O-H⋯N vs. C-H⋯O) .

Data Contradictions and Resolution

  • Variability in Coordination Geometry : Some studies report tetrahedral coordination for Ni(II) complexes, while others suggest square-planar geometries. This discrepancy arises from ligand flexibility and reaction conditions. Multi-technique validation (e.g., XRD, UV-Vis, magnetic susceptibility) is recommended .
  • Divergent Reactivity of Derivatives : Substituent effects on catalytic activity (e.g., in Suzuki coupling) may conflict across studies. Systematic variation of substituents and standardized assay conditions (e.g., solvent, temperature) are critical for reproducibility .

Q. Key Citations

  • Synthesis and crystallography:
  • Metal complexes:
  • SHELX refinement:
  • Substituent effects:

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